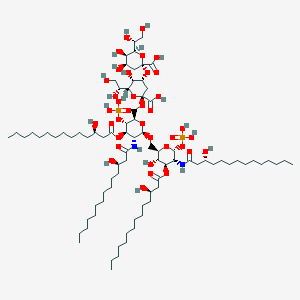
2,6-Diethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethylpyridin-4-amine, also known as DEPA, is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is soluble in water, ethanol, and ether. DEPA is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2,6-Diethylpyridin-4-amine is not well understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then be used in various applications, such as catalysis and material science.
Biochemical and Physiological Effects:
2,6-Diethylpyridin-4-amine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Diethylpyridin-4-amine has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also forms stable complexes with metal ions, making it useful in coordination chemistry. However, 2,6-Diethylpyridin-4-amine has some limitations, such as its limited solubility in certain solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,6-Diethylpyridin-4-amine. One potential area of study is its potential use in the development of new catalysts for organic synthesis. Another area of research could be its potential use in the treatment of certain diseases, such as cancer. Additionally, further studies could be conducted to better understand the mechanism of action of 2,6-Diethylpyridin-4-amine and its potential applications in various scientific fields.
Synthesemethoden
2,6-Diethylpyridin-4-amine can be synthesized by reacting 2,6-diethylpyridine with ammonia in the presence of a catalyst. The reaction takes place under specific conditions, and the resulting product is purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-Diethylpyridin-4-amine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. 2,6-Diethylpyridin-4-amine-based complexes have been used in catalysis, organic synthesis, and material science.
Eigenschaften
CAS-Nummer |
144291-54-3 |
|---|---|
Produktname |
2,6-Diethylpyridin-4-amine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,6-diethylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
SVXHCEPTSILAHL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=N1)CC)N |
Kanonische SMILES |
CCC1=CC(=CC(=N1)CC)N |
Synonyme |
4-Pyridinamine,2,6-diethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)



![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)
![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)


